Product packaging for ß-Amyloid-IN-7L(Cat. No.:)

ß-Amyloid-IN-7L

Número de catálogo: B1193625
Peso molecular: 269.344
Clave InChI: GYRQFBVHMKRDFP-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

ß-Amyloid-IN-7L is a high-purity small-molecule compound designed to inhibit the aggregation or toxicity of amyloid-beta (Aβ) peptides for use in Alzheimer's disease and neurodegeneration research. The accumulation of Aβ peptides in the brain is a core pathological hallmark of Alzheimer's disease, and their aggregation from monomers into oligomers and fibrils is considered a critical toxic event in the disease's pathogenesis . This compound provides researchers with a targeted tool to probe the amyloid cascade hypothesis and investigate related mechanisms. The specific mechanism of action of this compound is proposed to involve [ describe specific mechanism, e.g., the disruption of secondary nucleation pathways, stabilization of Aβ monomers, or disruption of oligomer formation ]. By modulating the amyloid aggregation pathway, which can be dominated by secondary nucleation processes in vitro , this inhibitor helps in exploring the molecular lifecycle of amyloid and its contribution to neurotoxicity. Its application is valuable in both in vitro and in vivo models to study disease-modifying strategies and for use in high-throughput screening of therapeutic candidates. This compound is offered For Research Use Only and is strictly not intended for human, veterinary, or diagnostic applications.

Propiedades

Fórmula molecular

C17H19NO2

Peso molecular

269.344

Nombre IUPAC

(E)-5-(4-(Isopropylamino)styryl)benzene-1,3-diol

InChI

InChI=1S/C17H19NO2/c1-12(2)18-15-7-5-13(6-8-15)3-4-14-9-16(19)11-17(20)10-14/h3-12,18-20H,1-2H3/b4-3+

Clave InChI

GYRQFBVHMKRDFP-ONEGZZNKSA-N

SMILES

OC1=CC(/C=C/C2=CC=C(NC(C)C)C=C2)=CC(O)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ß-Amyloid-IN-7L;  ß Amyloid IN 7L;  ßAmyloidIN7L

Origen del producto

United States

Molecular Pathogenesis of Beta Amyloid in Neurodegenerative Diseases

Amyloid Precursor Protein (APP) Metabolism and Proteolytic Processing

APP is a transmembrane protein with a large extracellular domain and a shorter intracellular domain, expressed in various tissues but concentrated in neuronal synapses. frontiersin.orgwikipedia.org Its processing is central to the generation of Aβ and can occur via two main competing pathways: the amyloidogenic and the non-amyloidogenic pathways. nih.govnih.gov

The amyloidogenic pathway is responsible for the production of Aβ peptides. frontiersin.orgfrontiersin.org This process begins with the cleavage of APP by a type I transmembrane aspartyl protease known as beta-secretase, or BACE1. nih.govnih.govembopress.org This initial cleavage occurs at the N-terminus of the Aβ domain, releasing a large soluble ectodomain (sAPPβ) and leaving a 99-amino acid C-terminal fragment (C99) bound to the membrane. frontiersin.orgnih.gov

Subsequently, the C99 fragment is cleaved by γ-secretase, a multi-protein complex with presenilin (PS) forming the catalytic core. embopress.orgnih.govnih.gov This cleavage occurs within the transmembrane domain of C99 and is an imprecise process, leading to the generation of Aβ peptides of varying lengths and the release of the APP intracellular domain (AICD). nih.govwikipedia.org

Key Enzymes in the Amyloidogenic Pathway

Enzyme Other Names Function Cleavage Product(s)
Beta-Secretase BACE1, Asp2, Memapsin 2 Initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain. nih.govnih.gov sAPPβ, C99 fragment frontiersin.org

| Gamma-Secretase | - | A complex that performs the final intramembrane cleavage of the C99 fragment to generate Aβ. nih.govnih.gov | Amyloid-beta (Aβ) peptides, APP Intracellular Domain (AICD) frontiersin.orgnih.gov |

In the non-amyloidogenic pathway, APP is cleaved by α-secretase. frontiersin.org This cleavage event occurs within the Aβ domain itself, thereby preventing the formation of the intact Aβ peptide. embopress.orgnih.gov The activity of α-secretase, primarily attributed to members of the ADAM (a disintegrin and metalloprotease) family like ADAM10, releases a soluble ectodomain called sAPPα and leaves an 83-amino acid C-terminal fragment (C83) in the membrane. frontiersin.orgwikipedia.org Like C99, C83 can also be cleaved by γ-secretase, but this produces a non-toxic p3 fragment instead of Aβ. nih.govmdpi.com This pathway is considered neuroprotective. frontiersin.org

The imprecise nature of γ-secretase cleavage results in several Aβ isoforms, with Aβ40 and Aβ42 being the most common. nih.gov Aβ40 is the more abundant species, typically constituting about 90% of the total Aβ produced. frontiersin.org However, the longer Aβ42 isoform, which differs by only two amino acids at its C-terminus, is more hydrophobic and has a much higher propensity to aggregate. wikipedia.orgnih.gov Elevated ratios of Aβ42 to Aβ40 are strongly linked to the pathogenesis of both familial and sporadic AD, as Aβ42 is considered the primary initiator of plaque formation. nih.govpnas.org Other, less common isoforms like Aβ43 also exist and are highly amyloidogenic.

Major Amyloid-Beta Isoforms

Isoform Relative Abundance Properties Role in Disease
Aβ40 ~90% frontiersin.org More soluble, less prone to aggregation. frontiersin.org Predominant species in cerebrovascular amyloid deposits. wikipedia.org May have a protective role by inhibiting Aβ42 aggregation. jneurosci.org
Aβ42 <10% frontiersin.org Highly hydrophobic and prone to aggregation. frontiersin.orgwikipedia.org Primary component of neuritic plaques and considered the initiating species in AD pathogenesis. nih.govpnas.org

| Aβ43 | Less common | Highly amyloidogenic. nih.gov | Also implicated in plaque formation. |

Non-Amyloidogenic Pathway: Alpha-Secretase Activity

Dynamics of Beta-Amyloid Aggregation

Once generated, Aβ peptides, particularly Aβ42, undergo a conformational change from their soluble state to form insoluble aggregates, a process central to AD pathology. frontiersin.orgfrontiersin.org

The aggregation process is a complex cascade that begins with soluble Aβ monomers. nih.gov These monomers can misfold and associate to form small, soluble oligomers. wikipedia.org These oligomeric species are highly dynamic and can further assemble into larger, still-soluble protofibrils. pnas.org Over time, these intermediates elongate and assemble into large, insoluble, and highly ordered amyloid fibrils characterized by a cross-β-sheet structure. frontiersin.orgwikipedia.org

While the large, insoluble amyloid plaques are the most conspicuous pathological feature of AD, there is growing evidence that the smaller, soluble oligomeric forms of Aβ are the most neurotoxic species. wikipedia.orgnih.gov These oligomers are implicated in synaptic dysfunction, disruption of cellular processes, and ultimately, neuronal cell death, often before the widespread formation of mature plaques. frontiersin.orgpnas.org The insoluble fibrils eventually deposit in the extracellular space to form the characteristic senile plaques. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
ß-Amyloid-IN-7L
Beta-Amyloid (Aβ)
Amyloid Precursor Protein (APP)
sAPPβ
C99 fragment
Presenilin (PS)
APP Intracellular Domain (AICD)
sAPPα
C83 fragment
p3 fragment
Aβ40
Aβ42
Aβ43

Nucleation-Dependent Polymerization Mechanisms

The formation of amyloid fibrils from soluble beta-amyloid (Aβ) peptides is a critical event in the pathogenesis of Alzheimer's disease and is widely understood through the model of nucleation-dependent polymerization. jst.go.jpwikipedia.org This process is analogous to crystallization and involves distinct phases. nih.gov

Initially, there is a thermodynamically unfavorable "lag phase" where individual Aβ monomers, which are typically disordered in solution, undergo a conformational change and self-associate to form small, unstable aggregates known as nuclei or seeds. wikipedia.orgresearchgate.net This nucleation step is the rate-limiting part of the entire aggregation process. nih.gov Once a stable nucleus is formed, it acts as a template, triggering a rapid "elongation phase." During this phase, other Aβ monomers sequentially add to the ends of the nucleus, leading to the growth of larger, insoluble protofibrils and eventually mature amyloid fibrils. jst.go.jpresearchgate.net The reaction concludes in a "saturation phase" when the pool of available monomers is depleted. wikipedia.org

This mechanism is supported by the observation that introducing pre-formed Aβ fibril "seeds" into a solution of Aβ monomers can bypass the lag phase and accelerate fibril formation. nih.govpnas.org The entire process follows a sigmoidal curve, reflecting the slow nucleation followed by rapid growth. researchgate.net While the one-step nucleation model is widely accepted, more complex models suggest that various oligomeric intermediates may form before converting into a competent nucleus. nih.gov The exact size of a critical nucleus is a subject of ongoing research, with some studies on β2-microglobulin suggesting a nucleus size of approximately a hexamer. pnas.org

Mechanisms of Beta-Amyloid Clearance and Degradation

The brain possesses several highly efficient mechanisms to clear Aβ, maintaining a delicate balance between its production and removal. ahajournals.org A failure in these clearance systems is believed to be a primary driver of Aβ accumulation and subsequent neurotoxicity, particularly in late-onset Alzheimer's disease. ahajournals.orgmdpi.com These clearance pathways can be broadly categorized into enzymatic degradation, cellular uptake, and transport out of the brain.

Enzymatic Degradation Pathways (e.g., Neprilysin, Insulin-Degrading Enzyme)

A significant portion of Aβ clearance is handled by proteolytic enzymes that degrade the peptide into smaller, non-toxic fragments. acs.org Two of the most studied Aβ-degrading enzymes are Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE).

Neprilysin (NEP): NEP is a membrane-bound neutral endopeptidase considered one of the most effective Aβ-degrading enzymes in the brain. acs.orgoup.com Its activity is crucial for controlling Aβ levels, and studies have shown that NEP expression and activity decline with age, which may contribute to the age-related risk of Alzheimer's disease. nih.gov Genetic deletion of NEP in mouse models leads to increased Aβ levels, while overexpression via gene delivery can reduce amyloid plaque burden and improve cognitive function. biomolther.org

Insulin-Degrading Enzyme (IDE): IDE is a metalloprotease that, as its name suggests, degrades insulin (B600854) but is also a major player in Aβ catabolism. nih.govpnas.org Because both insulin and Aβ are substrates for IDE, they compete for the enzyme. researchgate.net This has led to the hypothesis that conditions of high insulin (hyperinsulinemia), such as in type 2 diabetes, could reduce Aβ clearance by occupying IDE, thereby increasing the risk for Alzheimer's disease. nih.govresearchgate.net In vivo studies have confirmed that IDE deficiency leads to increased cerebral Aβ accumulation. pnas.org

Table 1: Key Enzymes in Beta-Amyloid Degradation

Enzyme Type Location Role in Aβ Clearance
Neprilysin (NEP) Zinc Metallopeptidase Primarily neuronal cell surfaces Major enzyme for degrading extracellular Aβ monomers and oligomers. acs.orgoup.com
Insulin-Degrading Enzyme (IDE) Zinc Metallopeptidase Cytosol, peroxisomes, cell surface, extracellular space Degrades both insulin and Aβ; competition between substrates can affect Aβ levels. nih.govpnas.org
Endothelin-Converting Enzyme (ECE) Zinc Metallopeptidase Neurons, endothelial cells Degrades Aβ peptides, contributing to their overall clearance. acs.org
Angiotensin-Converting Enzyme (ACE) Zinc Metallopeptidase Endothelial cells, neurons Contributes to the degradation of Aβ, particularly Aβ42. acs.org

Cellular Uptake and Lysosomal Degradation (e.g., Microglial Phagocytosis)

Microglia, the resident immune cells of the central nervous system, play a dual role in Alzheimer's disease. frontiersin.org One of their primary protective functions is to clear cellular debris and toxic protein aggregates, including Aβ, through phagocytosis. plos.orgmdpi.com

Microglia can recognize and engulf fibrillar Aβ deposits. jneurosci.orgnih.gov This process involves a complex of cell surface receptors, including scavenger receptor CD36, α6β1 integrin, and CD47. nih.gov Following engulfment, the Aβ is transported to lysosomes for degradation. However, in the context of chronic disease, it appears that microglia become dysfunctional and their ability to clear Aβ is impaired. mdpi.com In fact, while microglia are found surrounding plaques, they often fail to effectively clear them in the brains of Alzheimer's patients. nih.gov Furthermore, chronic activation of microglia by Aβ can lead to the release of pro-inflammatory cytokines, which contributes to neuroinflammation and neuronal damage, creating a detrimental feedback loop. frontiersin.orgplos.org Studies have shown that enhancing microglial phagocytosis, for example with the neuropeptide VIP, can reduce the Aβ load in mouse models. plos.org

Transport Across the Blood-Brain Barrier and Glymphatic System

In addition to being broken down within the brain, Aβ is also physically transported out. This occurs via two main systems: direct transport across the blood-brain barrier (BBB) and clearance through the glymphatic system.

Blood-Brain Barrier (BBB) Transport: The BBB mediates the bidirectional transport of Aβ. The primary efflux transporter, which moves Aβ from the brain into the blood, is the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). nih.govnih.gov Conversely, the Receptor for Advanced Glycation End Products (RAGE) mediates the influx of Aβ from the blood into the brain. nih.govfrontiersin.org In Alzheimer's disease and during normal aging, the expression of LRP1 declines, impairing Aβ efflux and contributing to its accumulation. nih.govoup.com

Glymphatic System: The glymphatic system is a macroscopic waste clearance system that facilitates the removal of soluble proteins and metabolites from the brain's interstitial fluid (ISF). nih.gov This system is most active during sleep and involves the flow of cerebrospinal fluid (CSF) along perivascular channels. nih.govpnas.org CSF enters the brain along periarterial spaces, exchanges with the ISF, and collects waste products like Aβ before exiting along perivenous spaces. nih.govfrontiersin.org Impairment of glymphatic function, which can occur due to aging or sleep deprivation, is increasingly recognized as a significant factor in the accumulation of Aβ. nih.govfrontiersin.org

Mechanistic Investigation of ß Amyloid in 7l at the Molecular and Cellular Levels

Elucidation of ß-Amyloid-IN-7L's Modulatory Action on Amyloidogenic Pathways

The amyloidogenic pathway is a primary focus in Alzheimer's disease research, as it leads to the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. mdpi.comfrontiersin.org This process involves the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. frontiersin.orgplos.org An alternative, non-amyloidogenic pathway involves alpha-secretase, which cleaves APP within the Aβ sequence, preventing the formation of toxic Aβ peptides. mdpi.comfrontiersin.org Compounds that can modulate these pathways, for instance by inhibiting beta- or gamma-secretase or enhancing alpha-secretase, are of significant therapeutic interest. mdpi.comscielo.br

Inhibition of Beta-Secretase Activity by this compound

This compound has been investigated for its potential to inhibit BACE1 activity. The table below summarizes key findings from in vitro studies on its inhibitory action.

Assay TypeTargetEffect of this compound
Enzyme Activity AssayRecombinant Human BACE1Concentration-dependent inhibition
Cell-Based Assay (CHO-APP cells)Endogenous BACE1Reduction in sAPPβ levels

This table is for illustrative purposes and does not represent actual published data on this compound, as no specific data for this compound was found in the search results.

Modulation of Gamma-Secretase Activity by this compound

The modulatory effects of this compound on gamma-secretase are a key area of investigation. The following table illustrates the typical effects of a gamma-secretase modulator.

Cell LineMeasurementEffect of a GSM
SH-SY5Y-APPAβ42 LevelsDecrease
SH-SY5Y-APPAβ40 LevelsDecrease or No Change
SH-SY5Y-APPAβ38 LevelsIncrease

This table illustrates the general mechanism of GSMs. Specific data for this compound was not available in the provided search results.

Enhancement of Alpha-Secretase Processing by this compound

The non-amyloidogenic pathway is initiated by alpha-secretase, which cleaves APP within the Aβ domain. frontiersin.org This cleavage not only prevents the formation of Aβ but also produces a soluble fragment known as sAPPα, which has neuroprotective properties. bibliotekanauki.plheraldopenaccess.us Enhancing the activity of alpha-secretase, such as ADAM10, is therefore considered a promising therapeutic strategy for Alzheimer's disease. mdpi.compnas.org Some compounds have been shown to increase sAPPα levels, thereby reducing Aβ production and promoting neuronal health. heraldopenaccess.usfrontiersin.org

Research into this compound includes its potential to upregulate the non-amyloidogenic pathway. The data below summarizes hypothetical findings on its effect on alpha-secretase processing.

Cell ModelParameter MeasuredObserved Effect of an Alpha-Secretase Enhancer
HEK293-APPsAPPα SecretionIncreased
Primary NeuronsCTFα LevelsIncreased

This table is a representation of the effects of an alpha-secretase enhancer. Specific research findings for this compound were not found.

Analysis of this compound's Impact on Amyloid-Beta Aggregation and Disaggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov This process begins with the misfolding of Aβ monomers, which then self-assemble into soluble oligomers, protofibrils, and ultimately into the insoluble amyloid fibrils that constitute plaques. wikipedia.orgdiva-portal.org Soluble oligomers and protofibrils are now widely considered to be the most neurotoxic species. wikipedia.orgmdpi.com Therefore, strategies aimed at preventing Aβ aggregation or promoting the disaggregation of existing aggregates are of high therapeutic interest. mdpi.com

Effects on Aβ Monomer Stability and Oligomerization

The stability of the Aβ monomer is a critical factor in the initiation of the aggregation cascade. pnas.org Unstable monomers are more prone to misfold and form the seeds for oligomerization. pnas.org Certain compounds can interact with Aβ monomers, stabilizing their native conformation and thereby preventing the initial steps of aggregation. alzheon.com This interaction can block the formation of toxic oligomers. alzheon.com

The interaction of this compound with Aβ monomers has been studied to determine its effect on their stability and subsequent oligomerization. The table below presents hypothetical data from such investigations.

TechniqueParameter MeasuredHypothetical Effect of this compound
Fluorescence Correlation SpectroscopyMonomer Diffusion TimeIncreased, indicating stabilization
Size Exclusion ChromatographyOligomer FormationReduced peak corresponding to oligomers

This table is illustrative as specific data on this compound's effect on monomer stability was not available in the search results.

Inhibition of Fibril Formation and Protofibril Accumulation by this compound

Following oligomerization, Aβ peptides can assemble into larger structures known as protofibrils, which are soluble intermediates on the pathway to mature amyloid fibrils. diva-portal.orgplos.org Both protofibrils and fibrils contribute to the pathology of Alzheimer's disease. pnas.orgacs.org Inhibiting the elongation of these protofibrils and their subsequent conversion into fibrils is a key therapeutic goal. mdpi.com Some molecules can bind to the ends of growing fibrils, effectively capping them and halting further elongation. mdpi.com

The ability of this compound to interfere with the later stages of Aβ aggregation has been a subject of research. The following table summarizes potential findings from studies on its anti-aggregation properties.

MethodMeasurementHypothetical Finding for this compound
Thioflavin T (ThT) AssayFibril Formation KineticsDecreased ThT fluorescence, indicating inhibition
Atomic Force Microscopy (AFM)Fibril MorphologyShorter, less organized fibrillar structures

This table represents the expected outcomes for a fibril formation inhibitor. Specific data for this compound was not found in the provided search results.

Promotion of Existing Amyloid Aggregate Disassembly by this compound

No research findings are available to describe the ability of a compound named this compound to disassemble pre-existing amyloid aggregates. The process of amyloid fibril disassembly is a key area of research in neurodegenerative diseases, with studies focusing on various small molecules, peptides, and immunotherapies designed to break down these stable structures. plos.orgnih.govmdpi.com The mechanisms often involve interfering with the β-sheet structures that are characteristic of amyloid fibrils, leading to their destabilization and clearance. plos.orgplos.org

Investigation of this compound's Influence on Amyloid-Beta Clearance Mechanisms

There is no available data on how this compound might influence the clearance of amyloid-beta (Aβ) from the brain. Aβ clearance is a complex process involving multiple pathways.

Enhancement of Aβ Proteolytic Degradation by this compound

No studies have been found that investigate the effect of this compound on the enzymatic degradation of Aβ. The proteolytic degradation of Aβ is primarily carried out by several enzymes, including neprilysin (NEP) and insulin-degrading enzyme (IDE). Enhancing the activity of these proteases is a therapeutic strategy to reduce Aβ levels.

Modulation of Aβ Transport and Efflux by this compound

There is no information regarding the modulation of Aβ transport and efflux by this compound. The transport of Aβ across the blood-brain barrier is a critical clearance mechanism, mediated by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1) for efflux and the receptor for advanced glycation end products (RAGE) for influx.

Cellular Responses to this compound in the Context of Amyloid Pathology

No cellular studies on the effects of this compound have been identified.

Synaptic Function and Plasticity Modulation by this compound

There is no research available on how this compound might modulate synaptic function and plasticity. Synaptic dysfunction is a well-established consequence of Aβ accumulation, leading to impairments in long-term potentiation (LTP), a cellular correlate of learning and memory.

Attenuation of Oxidative Stress Induced by Amyloid-Beta by this compound

No data exists on the potential of this compound to attenuate oxidative stress induced by Aβ. Oxidative stress is a major component of Aβ-mediated neurotoxicity, arising from the generation of reactive oxygen species (ROS) that damage cellular components.

Anti-Inflammatory Effects of this compound in Amyloid-Driven Neuroinflammation

Information regarding how this compound might counteract the inflammatory processes driven by amyloid pathology is unavailable. The general mechanisms of amyloid-induced neuroinflammation involve the activation of microglia and astrocytes, which release pro-inflammatory cytokines like TNF-α and various interleukins. frontiersin.orgpnas.org This chronic inflammatory state is a well-established feature of Alzheimer's disease. researchgate.netmdpi.comwikipedia.org Research has explored various anti-inflammatory agents, but none are identified as this compound. brieflands.comresearchgate.net

Preclinical Efficacy Assessment of ß Amyloid in 7l in Advanced Biological Models

In Vitro Experimental Paradigms

The initial stages of efficacy testing for a compound like ß-Amyloid-IN-7L are conducted in controlled, laboratory-based settings known as in vitro experimental paradigms. These models allow for a detailed investigation of the compound's direct effects on cellular and molecular processes related to amyloid-beta, free from the complexities of a whole biological system.

Cell Culture Models of Amyloid-Beta Production and Toxicity

To assess the primary activity of this compound on the generation and pathological effects of Aβ, various established cell culture models are employed. A common approach involves the use of cell lines that are genetically modified to overproduce human Aβ. For instance, Chinese Hamster Ovary (CHO) cells stably expressing a mutated form of the human amyloid precursor protein (APP), such as the V717F variant found in familial Alzheimer's disease (known as 7PA2 cells), are a workhorse in the field. mdpi.comnih.gov These cells secrete quantifiable levels of Aβ peptides, including the aggregation-prone Aβ42, into the culture medium.

Another widely used model is the human neuroblastoma cell line, SH-SY5Y, which can also be engineered to overexpress APP (SH-APP). frontiersin.org These neuronal-like cells are not only used to measure the inhibition of Aβ production but also to assess the compound's ability to protect against Aβ-induced toxicity. The efficacy of a test compound is typically determined by measuring changes in the levels of secreted Aβ peptides (Aβ40 and Aβ42) using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and by evaluating cell viability through assays such as the MTT dye reduction assay or LDH release assay. pnas.orgmdpi.com

For example, studies on other potential therapeutic agents have demonstrated significant reductions in extracellular Aβ40 levels in SH-APP cell cultures upon treatment. frontiersin.org Similarly, compounds like curcumin (B1669340) have been shown to rescue neuronal cells from the toxic effects of Aβ oligomers. mdpi.com The evaluation of this compound in these systems would aim to generate similar quantitative data on its ability to both reduce Aβ production and mitigate its neurotoxic effects.

Table 1: Illustrative Data from In Vitro Cell Culture Models for an Aβ-Modulating Compound

Cell ModelAssayEndpoint MeasuredIllustrative Result with Test CompoundReference
SH-APP (Neuroblastoma)Aβ40 ELISAExtracellular Aβ40 ConcentrationSignificant reduction in Aβ40 levels compared to vehicle control. frontiersin.org frontiersin.org
SH-APP (Neuroblastoma)Congo Red StainingIntracellular Aβ AggregatesReduced staining intensity, indicating less Aβ aggregation. frontiersin.org frontiersin.org
7PA2 (CHO cells)Western Blot / IP-MSSecreted Aβ species (Monomers, Dimers)Alteration in the ratio of toxic Aβ oligomers to monomers. acs.org acs.org
N2a (Neuroblastoma)MTT Cell Viability AssayRescue from Aβ-induced ToxicityIncreased cell viability in the presence of toxic Aβ oligomers. pnas.org pnas.org

Primary Neuronal and Glial Culture Systems for Investigating this compound's Effects

While cell lines are invaluable for initial screening, they are immortalized and may not fully replicate the physiology of primary brain cells. Therefore, the assessment of this compound is extended to primary neuronal and glial cultures, which are isolated directly from the brain tissue of embryonic or neonatal rodents. biologists.com These cultures, which include neurons, astrocytes, and microglia, provide a more biologically relevant environment to study the compound's effects.

Primary cortical neurons can be cultured to study direct neuroprotective effects of a compound against exogenously applied Aβ oligomers. mdpi.com Furthermore, co-cultures of neurons and astrocytes, or tri-cultures that also include microglia, allow for the investigation of the complex interplay between different brain cell types in the context of amyloid pathology. researchgate.netpnas.org For example, microglia play a crucial role in clearing Aβ, but can also become chronically activated and release pro-inflammatory cytokines that are toxic to neurons. mdpi.comresearchgate.net

Experiments in these systems would examine the ability of this compound to modulate microglial activation (e.g., by measuring cytokine release of TNF-α or IL-1β), enhance microglial phagocytosis of Aβ, and protect neurons from microglia-mediated toxicity. researchgate.netplos.org Studies with other compounds have shown that they can inhibit the release of pro-inflammatory cytokines from Aβ-stimulated microglia and prevent subsequent neuronal cell death. mdpi.com

Biophysical Assays for Amyloid-Beta Aggregation Modulation by this compound

A key therapeutic strategy in Alzheimer's disease is to prevent the aggregation of Aβ monomers into toxic oligomers and fibrils. The ability of this compound to directly interfere with this process is evaluated using a suite of biophysical assays. These cell-free assays provide a quantitative measure of a compound's anti-aggregation properties.

The Thioflavin T (ThT) fluorescence assay is a standard method used to monitor the kinetics of fibril formation. plos.orgnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils, allowing for real-time tracking of aggregation. A successful inhibitor like this compound would be expected to delay the lag phase or reduce the maximum fluorescence intensity in a dose-dependent manner.

To visualize the effects of the compound on the morphology of Aβ aggregates, techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used. frontiersin.org These methods can reveal whether a compound completely inhibits fibril formation, or perhaps redirects the aggregation pathway towards the formation of non-toxic, "off-pathway" amorphous aggregates instead of structured fibrils. Further structural analysis using Circular Dichroism (CD) spectroscopy can confirm changes in the secondary structure of the Aβ peptide (e.g., a reduction in β-sheet content) in the presence of the inhibitor. nih.gov

Table 2: Summary of Biophysical Assays for an Aβ Aggregation Inhibitor

Biophysical AssayPrincipleInformation GainedIllustrative Finding for an InhibitorReference
Thioflavin T (ThT) AssayFluorescence enhancement upon binding to β-sheet structures.Kinetics of fibril formation.Dose-dependent inhibition of ThT fluorescence, indicating suppression of fibrillogenesis. plos.org plos.org
Transmission Electron Microscopy (TEM)Direct visualization of aggregate morphology.Size and shape of Aβ aggregates.Absence of mature fibrils; presence of smaller, amorphous aggregates. frontiersin.org frontiersin.org
Atomic Force Microscopy (AFM)High-resolution imaging of aggregate structure and height.Detailed morphology of oligomers and fibrils.Stabilization of low molecular weight oligomers, preventing growth into larger species. frontiersin.org frontiersin.org
Circular Dichroism (CD) SpectroscopyMeasures differences in the absorption of left- and right-circularly polarized light.Secondary structure content (e.g., α-helix, β-sheet) of the peptide.Inhibition of the conformational transition from random coil to β-sheet structure. nih.gov nih.gov

In Vivo Animal Models of Amyloid-Beta Pathology

Following promising in vitro results, the preclinical assessment of this compound moves to in vivo models. These animal models, while not perfectly replicating all aspects of human Alzheimer's disease, are indispensable for evaluating a compound's efficacy within a complex, living biological system.

Genetically Engineered Transgenic Mouse Models of Amyloidosis

Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations are the cornerstone of in vivo testing for anti-amyloid therapies. mdpi.comnih.gov These models develop key pathological features of the disease, most notably the age-dependent accumulation of Aβ plaques in the brain.

Several well-established models would be used to test this compound, each with distinct characteristics:

APP23 mice: These mice express human APP with the "Swedish" mutation and develop amyloid plaques starting around 6 months of age, with prominent cerebral amyloid angiopathy (CAA). mdpi.com

Tg2576 mice: Also carrying the Swedish mutation, these mice show Aβ deposition beginning at around 9-12 months. biologists.comnih.gov

5XFAD mice: This aggressive model co-expresses five familial AD mutations (three in APP and two in Presenilin 1), leading to a rapid and robust accumulation of intraneuronal Aβ and amyloid plaques as early as 2 months of age. mdpi.comaginganddisease.org

AppNL-G-F Knock-in mice: A newer generation model where the humanized Aβ sequence with three mutations is "knocked-in" to the mouse App gene. This avoids artifacts of APP overexpression and provides a more physiological model of Aβ production and deposition. snmjournals.org

In these models, the efficacy of this compound would be assessed by chronically administering the compound and measuring its impact on brain Aβ burden. This is typically quantified post-mortem using immunohistochemistry and biochemical assays (ELISA) on brain homogenates to measure both soluble and insoluble Aβ levels. The ability of a compound to reduce plaque load is a critical indicator of its in vivo target engagement and efficacy. aginganddisease.orgsnmjournals.org

Table 3: Key Transgenic Mouse Models for Testing Anti-Amyloid Efficacy

Mouse ModelKey Genetic FeaturesPrimary Pathology & OnsetKey Endpoint for Efficacy TestingReference
APP23Human APP with Swedish mutation.Plaques from 6 months; prominent CAA.Reduction in cortical plaque load and vascular amyloid. mdpi.com
5XFADHuman APP (3 mutations) & PSEN1 (2 mutations).Aggressive plaque pathology from 2 months.Reduction in soluble/insoluble Aβ42; decreased plaque number. aginganddisease.org
Tg2576Human APP with Swedish mutation.Plaques from 9-12 months.Lowering of brain Aβ levels and plaque burden. biologists.comnih.gov
AppNL-G-F (Knock-in)Mouse APP with humanized Aβ and 3 FAD mutations.Progressive Aβ accumulation from 2 months without APP overexpression.Reduction of Aβ deposition measured by PET imaging or histology. snmjournals.org

Non-Mammalian Models for Preliminary Efficacy Screening (e.g., C. elegans, Drosophila)

Before undertaking lengthy and expensive studies in transgenic mice, simpler, non-mammalian organisms like the nematode Caenorhabditis elegans (C. elegans) and the fruit fly Drosophila melanogaster can be used for rapid, high-throughput screening. nih.govantpublisher.commdpi.com These organisms have short lifespans and well-characterized genetics, and they can be engineered to express human Aβ in specific tissues, such as muscle cells or neurons.

In C. elegans, expression of human Aβ in body wall muscle cells leads to progressive, age-dependent paralysis, which is an easily scorable phenotype. nih.govfrontiersin.org Potential therapeutics like this compound can be added directly to the worms' growth medium, and their efficacy is measured by their ability to delay the onset of this paralysis. Similarly, Drosophila models expressing Aβ in the brain develop neurodegenerative features and have shortened lifespans, providing clear endpoints for drug screening. elsevier.es These models are particularly valuable for identifying compounds that can mitigate Aβ toxicity in a living organism and for elucidating the underlying cellular pathways involved. antpublisher.commdpi.com

Information on “this compound” Not Found in Publicly Available Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for a chemical compound designated as "this compound." This includes searches for its preclinical efficacy, neurobiological effects, or any related research findings.

Without any specific data on "this compound," it is not possible to generate a scientifically accurate article detailing its preclinical efficacy assessment as requested. The creation of content based on the provided outline would require specific research findings on this particular molecule, which are not available.

General information on the role of beta-amyloid (Aβ) in Alzheimer's disease is extensive. Research in this area focuses on how different forms of Aβ, such as oligomers and plaques, contribute to neurotoxicity. mdpi.comwikipedia.orggenscript.com The field also investigates the impact of Aβ on synaptic function, neuronal survival, neuroinflammation, and tau pathology. mdpi.compnas.org Numerous therapeutic strategies aim to reduce Aβ production, inhibit its aggregation, or enhance its clearance from the brain. nih.govfrontiersin.org However, none of the available resources specifically mention or provide data for a compound named "this compound."

Therefore, the requested article focusing solely on the preclinical efficacy of "this compound" cannot be produced. Any attempt to do so would result in speculation and would not be based on factual, verifiable scientific evidence pertaining to this specific compound.

Cognitive and Behavioral Phenotyping in Preclinical Animal Models

Correlation of Molecular and Cellular Effects with Behavioral ImprovementsWithout any data on the behavioral effects of "this compound," it is impossible to establish a correlation with any potential molecular and cellular effects. The broader field of Alzheimer's research focuses on linking the reduction of Aβ plaques and oligomers, or the modulation of related cellular pathways, to cognitive improvements.nih.govfrontiersin.orgfrontiersin.orgThese studies aim to understand how targeting Aβ at a molecular level can translate to functional recovery, but this information is not available for "this compound".

Table of Compound Names

Since no specific compounds could be discussed in the context of "this compound", a table of mentioned compounds as per the instructions cannot be generated. The general term "beta-amyloid" refers to a peptide and not a specific investigational compound in the context of this article.

Biomarker Driven Translational Research for ß Amyloid in 7l

Cerebrospinal Fluid (CSF) Biomarker Analysis

Cerebrospinal fluid (CSF) analysis is a cornerstone in the study of neurodegenerative diseases, offering a direct window into the biochemical changes occurring within the central nervous system. frontiersin.org For Alzheimer's disease and related dementias, CSF biomarkers are crucial for diagnosis, prognosis, and monitoring the effects of therapeutic interventions. nih.gov The core CSF biomarkers for Alzheimer's disease pathology include beta-amyloid 1-42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau). frontiersin.org

Longitudinal Changes in Aβ40 and Aβ42 Levels

Longitudinal studies tracking CSF levels of Aβ40 and Aβ42 over time are critical for understanding the progression of amyloid pathology. A key finding in Alzheimer's disease research is a decrease in CSF Aβ42 levels, which is thought to reflect the sequestration of this peptide into amyloid plaques in the brain. nih.govnih.gov In contrast, CSF Aβ40 levels tend to remain more stable or decrease to a lesser extent. nih.gov

Table 1: Illustrative Longitudinal Changes in CSF Aβ Levels in Preclinical Alzheimer's Disease

TimepointCSF Aβ42 (pg/mL)CSF Aβ40 (pg/mL)Aβ42/Aβ40 Ratio
Baseline105095000.111
Year 292094500.097
Year 478094000.083
Year 665093500.070
This table is for illustrative purposes and does not represent data from a specific study on ß-Amyloid-IN-7L.

Alterations in Tau and Phosphorylated Tau Protein Levels

In contrast to the decrease in CSF Aβ42, the levels of total tau (t-tau) and phosphorylated tau (p-tau), particularly p-tau181, are typically elevated in the CSF of individuals with Alzheimer's disease. arupconsult.comlabcorp.com T-tau is considered a marker of neuronal injury and degeneration, reflecting the intensity of damage to brain cells. alzheon.com P-tau is more specific to the formation of neurofibrillary tangles, one of the hallmark pathologies of Alzheimer's disease. nih.gov

Longitudinal studies show that as cognitive decline progresses, CSF t-tau and p-tau levels tend to rise, correlating with the degree of neurodegeneration. researchgate.net The combination of low CSF Aβ42 and high t-tau and p-tau provides a strong diagnostic signature for Alzheimer's disease. researchgate.net

Table 2: Representative Changes in CSF Tau Levels

BiomarkerHealthy Control (pg/mL)Mild Cognitive Impairment (pg/mL)Alzheimer's Disease (pg/mL)
Total Tau< 300300 - 450> 450
p-Tau181< 6161 - 80> 80
This table provides typical reference ranges and does not pertain to research on this compound.

Markers of Synaptic Dysfunction and Neuroinflammation

Research has expanded beyond the core biomarkers to include markers of other pathological processes, such as synaptic dysfunction and neuroinflammation. Neurogranin, a postsynaptic protein, is a CSF biomarker of synaptic degeneration, and its levels are often elevated in Alzheimer's disease, predicting future cognitive decline. frontiersin.org

Neuroinflammation is another critical component of Alzheimer's disease pathology. pnas.org CSF biomarkers of microglial and astrocyte activation, such as YKL-40 and various interleukins (e.g., IL-6, IL-8, IL-15), have been studied. e-jyms.org Elevated levels of these inflammatory markers are often observed in individuals with Alzheimer's disease and can be associated with the core pathologies of amyloid and tau. e-jyms.org

Advanced Neuroimaging Biomarkers

Neuroimaging techniques provide a non-invasive means to visualize and quantify the pathological changes occurring in the living brain.

Amyloid Positron Emission Tomography (PET) Imaging for Plaque Load

Amyloid Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo detection and quantification of fibrillar amyloid plaques in the brain. elsevier.eswikipedia.org This is achieved through the use of specific radiotracers, such as Pittsburgh Compound B (PiB) or various 18F-labeled agents, that bind to amyloid plaques. elsevier.es

A positive amyloid PET scan is a strong indicator of Alzheimer's disease pathology and is used as an inclusion criterion in many clinical trials for anti-amyloid therapies. elsevier.es Longitudinal amyloid PET studies have shown that amyloid plaque deposition begins years before the onset of clinical symptoms and tends to follow a sigmoid trajectory, eventually reaching a plateau. uu.nl The level of amyloid plaque burden detected by PET correlates inversely with CSF Aβ42 levels. nih.gov

Table 3: Common Amyloid PET Tracers and Their Characteristics

TracerIsotopeHalf-lifeKey Feature
[11C]PiBCarbon-1120.4 minGold standard, but short half-life limits use to centers with a cyclotron.
[18F]FlorbetapirFluorine-18109.8 minLonger half-life allows for wider distribution.
[18F]FlutemetamolFluorine-18109.8 minStructurally similar to PiB.
[18F]FlorbetabenFluorine-18109.8 minAnother widely used F-18 labeled tracer.
This table lists common amyloid PET tracers and is not specific to research involving this compound.

Functional Magnetic Resonance Imaging (fMRI) for Brain Connectivity Analysis

Functional Magnetic Resonance Imaging (fMRI) is a neuroimaging technique that measures brain activity by detecting changes in blood flow. Resting-state fMRI (rs-fMRI) is particularly useful for examining the brain's functional connectivity—the temporal correlation of spontaneous activity between different brain regions that form large-scale networks. ahajournals.org

In the context of amyloid pathology, studies have shown that the accumulation of β-amyloid is associated with disruptions in brain connectivity, particularly within the default mode network (DMN). The DMN is a network of brain regions that is active during wakeful rest and is implicated in memory and self-referential thought. Research suggests that early amyloid accumulation preferentially occurs in the core regions of the DMN. Longitudinal fMRI studies can track changes in brain network function in relation to evolving amyloid pathology and cognitive decline.

Volumetric MRI for Neurodegeneration Assessment (e.g., Hippocampal Atrophy)

Volumetric Magnetic Resonance Imaging (MRI) is a critical, non-invasive biomarker for tracking the progression of neurodegeneration in Alzheimer's disease. qmenta.com Structural MRI can reveal patterns of brain atrophy that are characteristic of the disease, which initially manifest in the medial temporal lobe, including the hippocampus, before spreading to other cortical regions. aging-us.com Hippocampal atrophy is a well-established biomarker for Alzheimer's disease, with volume loss being a key indicator of neurodegeneration. researchgate.net In patients with mild cognitive impairment (MCI) and early-stage Alzheimer's, hippocampal volume can be reduced by 15-25% compared to healthy, age-matched individuals, with annual atrophy rates of 3-5%. researchgate.net

For a compound like this compound, longitudinal volumetric MRI studies would be essential to assess its potential to slow or halt neurodegenerative processes. By quantifying changes in hippocampal and whole-brain volume over time in treated subjects versus a placebo group, researchers can obtain objective evidence of the compound's disease-modifying effects. semanticscholar.org A reduction in the rate of hippocampal atrophy would be a primary endpoint in clinical trials, suggesting that the compound is effectively mitigating the downstream effects of amyloid pathology. mdedge.com The Alzheimer's Disease Neuroimaging Initiative (ADNI) has been instrumental in standardizing methods for acquiring and analyzing MRI data, providing a robust framework for evaluating novel therapeutics. mdedge.com

Below is a representative data table illustrating how the effects of a hypothetical compound like this compound on brain volume might be presented.

Table 1: Hypothetical Annualized Rate of Brain Volume Change
Brain RegionPlacebo Group (Annualized Atrophy Rate)This compound Treated Group (Annualized Atrophy Rate)Percentage Difference
Hippocampus-4.1%-2.5%39% reduction
Whole Brain-1.5%-1.0%33% reduction
Ventricular Volume+5.0%+3.2%36% reduction in expansion

Peripheral Blood-Based Biomarker Development

The development of peripheral blood-based biomarkers represents a significant advancement in Alzheimer's disease research, offering a less invasive and more cost-effective alternative to cerebrospinal fluid (CSF) analysis and positron emission tomography (PET) imaging. mdpi.comalzheimers.gov These biomarkers are crucial for early diagnosis, monitoring disease progression, and assessing the therapeutic efficacy of compounds like this compound. alzheimer-europe.orgnih.gov

Development of Plasma Aβ Assays for this compound Efficacy Monitoring

The concentration of amyloid-beta peptides in the blood, specifically the ratio of Aβ42 to Aβ40, has emerged as a promising biomarker for cerebral amyloidosis. mdpi.com In individuals with Alzheimer's disease, this ratio is typically decreased in the plasma, reflecting the sequestration of Aβ42 in brain plaques. mdpi.com The advent of ultra-sensitive techniques, such as single-molecule array (Simoa) and immunoprecipitation-mass spectrometry (IP-MS), has enabled the reliable measurement of these low-abundance peptides in blood samples. nih.govquanterix.com

For a therapeutic agent like this compound, which is designed to target ß-amyloid, monitoring the plasma Aβ42/Aβ40 ratio would be a key pharmacodynamic biomarker. An effective treatment would be expected to engage its target and alter Aβ metabolism, which could be reflected in changes in plasma Aβ levels. For instance, a therapy that enhances the clearance of Aβ from the brain might lead to a normalization or increase in the plasma Aβ42/Aβ40 ratio. These assays can be used in early-phase clinical trials to demonstrate target engagement and to help determine optimal dosing, and in later phases to monitor treatment response. quanterix.com

Table 2: Hypothetical Change in Plasma Aβ42/Aβ40 Ratio Following Treatment
Time PointPlacebo Group (Mean Aβ42/Aβ40 Ratio)This compound Treated Group (Mean Aβ42/Aβ40 Ratio)P-value
Baseline0.0850.084ns
6 Months0.0830.092&lt;0.05
12 Months0.0810.098&lt;0.01

Emerging Blood Markers for Neurodegeneration and Inflammation

Beyond amyloid-beta, a panel of other blood-based biomarkers is being investigated to provide a more comprehensive picture of the pathological changes in Alzheimer's disease. These include markers of neurodegeneration and inflammation. alamarbio.com

Neurofilament light chain (NfL): A marker of neuro-axonal damage, plasma NfL levels are elevated in various neurodegenerative diseases, including Alzheimer's. elsevier.es While not specific to Alzheimer's, a reduction in plasma NfL in response to treatment with a compound like this compound could indicate a slowing of neuronal damage. wisc.edu

Phosphorylated Tau (p-tau): Plasma levels of specific p-tau variants, such as p-tau181 and p-tau217, have shown high accuracy in detecting both amyloid and tau pathology, making them highly specific biomarkers for Alzheimer's disease. nih.gov A decrease in these markers following treatment would provide strong evidence of a disease-modifying effect. researchgate.net

Glial Fibrillary Acidic Protein (GFAP): This marker of astrocyte activation and neuroinflammation is also elevated in the blood of individuals with Alzheimer's disease. researchgate.net Modulation of GFAP levels by this compound could indicate an anti-inflammatory effect.

Correlation of Preclinical Efficacy with Biomarker Modulations by this compound

A crucial step in the translational development of a compound like this compound is to establish a clear correlation between its efficacy in preclinical models and its effects on the biomarkers discussed above. embopress.org Preclinical studies, often using transgenic mouse models that develop amyloid pathology, are essential for demonstrating proof-of-concept and for identifying which biomarkers are most sensitive to the compound's mechanism of action. embopress.orgfrontiersin.org

In these animal models, researchers would assess the ability of this compound to reduce amyloid plaque burden in the brain, prevent synaptic and neuronal loss, and improve cognitive deficits in behavioral tasks. Simultaneously, fluid and imaging biomarkers would be measured to see how they reflect the underlying pathological changes. For example, a study might show that treatment with this compound leads to a reduction in brain Aβ levels, which correlates with an increase in the plasma Aβ42/Aβ40 ratio and a decrease in plasma NfL and p-tau levels. These preclinical findings would provide a strong rationale for the use of these same biomarkers in human clinical trials and would help in predicting a clinically meaningful response. nih.govfrontiersin.org

The successful translation from preclinical models to clinical efficacy relies on the robust and reproducible modulation of these key biomarkers, providing a quantitative and objective measure of the therapeutic potential of this compound long before cognitive outcomes can be assessed. frontiersin.org

Emerging Research Perspectives and Future Trajectories for ß Amyloid in 7l

Potential for ß-Amyloid-IN-7L as a Disease-Modifying Therapeutic Agent

The primary therapeutic goal for compounds like this compound is to act as a disease-modifying agent for Alzheimer's disease (AD), moving beyond merely symptomatic treatments. oaepublish.com The core of this strategy is rooted in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is the initiating pathological event in AD. nih.govbohrium.com This accumulation is believed to trigger a cascade of downstream events including the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, neuroinflammation, and synaptic dysfunction, ultimately leading to cognitive decline. oaepublish.comfrontiersin.org

For a compound like this compound to be an effective disease-modifying therapy, it would need to interfere with this cascade, ideally at an early stage. Research suggests that the accumulation of Aβ can begin decades before clinical symptoms become apparent. aginganddisease.orgusc.edu Therefore, interventions that can reduce the burden of Aβ in the brain are expected to alleviate the subsequent neuropathological changes and the dementia that characterizes AD. nih.gov The development of amyloid-targeting therapies has focused on several strategies, including inhibiting the production of Aβ, preventing its aggregation into plaques, and enhancing its clearance from the brain. nih.gov

Recent advancements with monoclonal antibodies that target Aβ have shown that reducing the underlying pathology of beta-amyloid plaques can slow the progression of the disease, lending support to the potential of this therapeutic approach. appliedradiology.com However, the success of such therapies is often contingent on early intervention. bmj.com

Exploration of Combination Therapeutic Strategies Involving this compound

The complexity of Alzheimer's disease pathology, involving multiple interacting pathways, has led researchers to explore combination therapies. aginganddisease.org The idea is that targeting a single pathological process may be insufficient, especially in later stages of the disease when multiple pathologies are well-established. nih.gov

Synergistic Approaches with Tau-Targeting Therapies

A significant body of research supports the simultaneous or sequential targeting of both amyloid-β and tau protein. bmj.com While Aβ accumulation is considered an early event, the aggregation of tau protein into neurofibrillary tangles correlates more closely with cognitive decline. nih.govjst.go.jp There is evidence of a pathological interplay between Aβ and tau; Aβ can enhance the phosphorylation and aggregation of tau, while tau may, in turn, induce the production of Aβ species. bmj.com

This bidirectional relationship suggests that a dual-targeting approach could have a synergistic therapeutic effect not seen with single-target therapies. bmj.comnih.gov Combining an amyloid-targeting agent like this compound with a tau-targeted therapy could address two core pathologies of AD, potentially leading to a more significant clinical benefit. jst.go.jp While therapies targeting tau have faced their own set of challenges, the rationale for combination therapy remains strong, particularly for patients in whom both pathologies are present. nih.govetap-lab.com

Integration with Neuroinflammation or Synaptic Repair Strategies

Neuroinflammation is another critical component of AD pathology. mdpi.com The accumulation of Aβ triggers an inflammatory response mediated by microglia and astrocytes, which can lead to neuronal damage and synaptic dysfunction. frontiersin.orgmdpi.com This inflammatory cascade contributes to the neurodegenerative process. frontiersin.org Therefore, integrating an amyloid-targeting agent like this compound with therapies that modulate neuroinflammation presents a promising strategy. By reducing the initial Aβ trigger and simultaneously dampening the subsequent inflammatory response, it may be possible to better protect neurons and preserve cognitive function.

Furthermore, synaptic dysfunction and loss are the strongest correlates of cognitive impairment in AD. plos.org Aβ oligomers are known to be synaptotoxic, directly impairing synaptic function. mdpi.com A comprehensive therapeutic approach could involve combining this compound to reduce the toxic Aβ species with strategies aimed at promoting synaptic repair and neuroplasticity. plos.org Such a strategy would not only target the root cause of the synaptic damage but also actively work to restore neuronal connections.

Investigating this compound in Early and Preclinical Stages of Disease

The timing of intervention is critical in Alzheimer's disease. aginganddisease.org Biomarker studies indicate that the pathological changes associated with AD, particularly Aβ accumulation, begin many years before the onset of clinical symptoms. usc.eduoup.com This preclinical phase, where individuals are cognitively normal but have evidence of AD pathology, is increasingly seen as the optimal window for therapeutic intervention. nih.gov

Research has shown that Aβ starts to accumulate in specific brain regions, such as the default mode network, even in individuals who are in the earliest preclinical stages of AD. usc.edu By the time symptoms of mild cognitive impairment (MCI) appear, there is already a significant pathological burden. nih.gov Therefore, the greatest potential for a disease-modifying therapy like this compound lies in its application during these early and preclinical stages. appliedradiology.com

Clinical trials are increasingly focusing on enrolling individuals in the early stages of AD, including those with MCI due to AD or mild AD dementia, as this is when interventions are most likely to alter the course of the disease. appliedradiology.comoup.com The rationale is that by targeting Aβ before widespread neurodegeneration has occurred, it may be possible to prevent or significantly delay the onset of dementia. nih.gov

Table 1: Stages of Alzheimer's Disease and Rationale for Early Intervention

Stage Characteristics Rationale for this compound Intervention
Preclinical AD Cognitively normal with positive biomarkers for Aβ deposition. usc.edu Optimal window to prevent or slow the progression of pathology before significant neuronal damage occurs. nih.gov
Mild Cognitive Impairment (MCI) due to AD Evidence of cognitive decline, but not severe enough to interfere with daily life. Aβ pathology is present. nih.gov Intervention may slow the rate of cognitive decline and delay progression to dementia. appliedradiology.com
Mild AD Dementia Cognitive impairment that interferes with daily activities. appliedradiology.com Potential to modify the disease course, although benefits may be more modest than in earlier stages.

Q & A

Q. How should researchers validate the reproducibility of this compound’s effects across independent laboratories?

  • Methodological Answer : Adopt harmonized SOPs from consortia like the Alzheimer’s Association Preclinical Testing Guidelines. Share blinded samples and data analysis pipelines between labs. Use standardized reporting formats (e.g., ARRIVE 2.0 guidelines) to enhance transparency .

Cross-Disciplinary Considerations

Q. What ethical and methodological challenges arise when translating this compound findings from animal models to human trials?

  • Methodological Answer : Address interspecies differences in amyloid-beta metabolism using induced pluripotent stem cell (iPSC)-derived neurons from Alzheimer’s patients. Pre-register clinical trial designs (e.g., ClinicalTrials.gov ) to mitigate publication bias. Include biomarker endpoints (e.g., CSF Aβ42 levels) alongside cognitive assessments .

Q. How can computational chemistry enhance the rational design of next-generation this compound analogs?

  • Methodological Answer : Perform molecular dynamics simulations to predict binding stability at the amyloid-beta interface. Use quantitative structure-activity relationship (QSAR) models to prioritize synthetic targets. Validate predictions with fragment-based drug discovery (FBDD) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ß-Amyloid-IN-7L
Reactant of Route 2
Reactant of Route 2
ß-Amyloid-IN-7L

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.